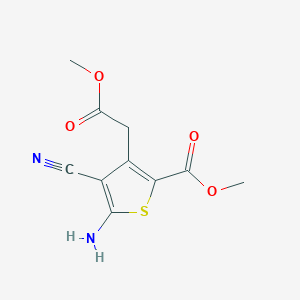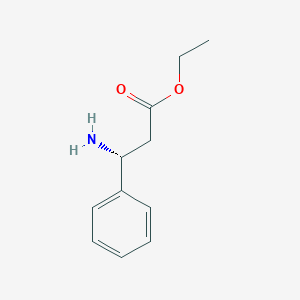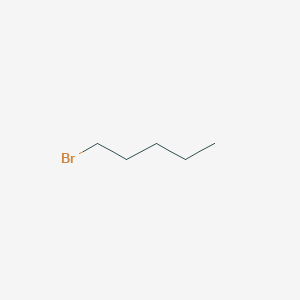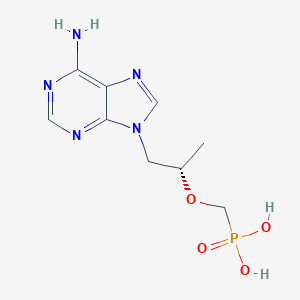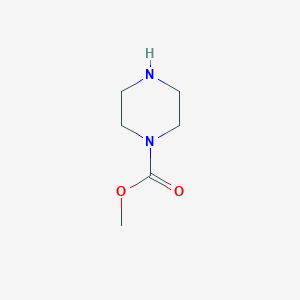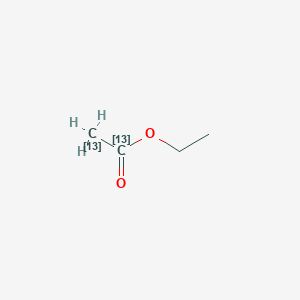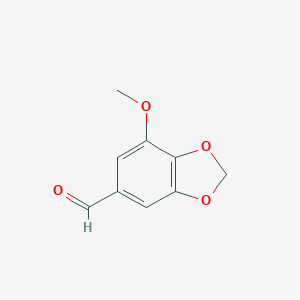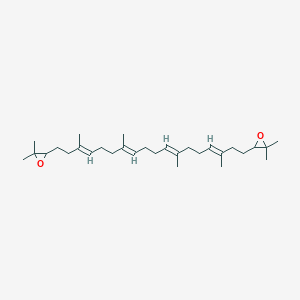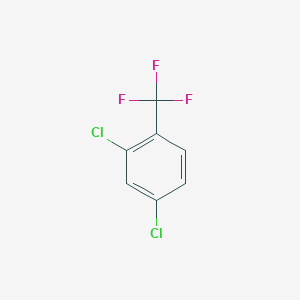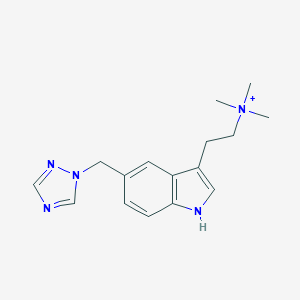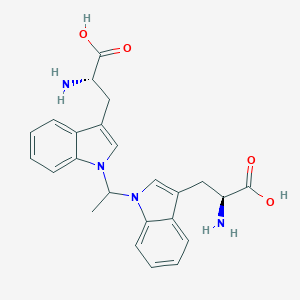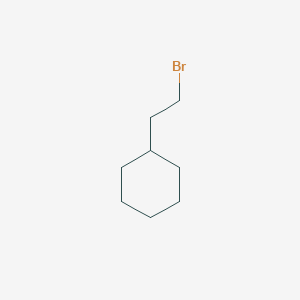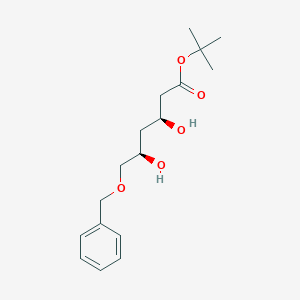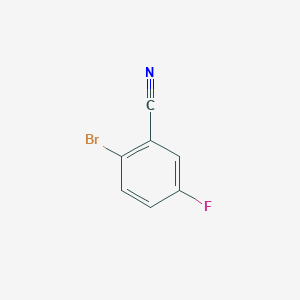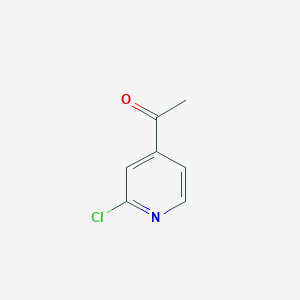
1-(2-Chloropyridin-4-yl)ethanone
Overview
Description
Bisnafide dimesylate is a bis-naphthalimide derivative developed by Bristol-Myers Squibb as a potential anticancer agent. It acts as a DNA intercalator and topoisomerase II inhibitor, making it a promising candidate for cancer treatment . The compound has been studied in clinical trials, particularly for its effects on refractory solid tumors .
Preparation Methods
The synthesis of bisnafide dimesylate involves the preparation of bis-naphthalimide derivatives. The synthetic route typically includes the following steps:
Formation of Naphthalimide Core: The naphthalimide core is synthesized through the condensation of naphthalic anhydride with an appropriate amine.
Bis-Substitution: The naphthalimide core undergoes bis-substitution with suitable reagents to form the bis-naphthalimide structure.
Dimesylate Formation: The final step involves the conversion of the bis-naphthalimide derivative to its dimesylate salt form using methanesulfonic acid.
Industrial production methods for bisnafide dimesylate would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Bisnafide dimesylate undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalimide core.
Reduction: Reduction reactions can also occur, affecting the naphthalimide structure.
Substitution: Bisnafide dimesylate can participate in substitution reactions, where functional groups on the naphthalimide core are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Bisnafide dimesylate has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying DNA intercalation and topoisomerase II inhibition.
Biology: In biological research, bisnafide dimesylate is used to investigate the mechanisms of DNA binding and the effects of DNA intercalation on cellular processes.
Mechanism of Action
Bisnafide dimesylate exerts its effects through two primary mechanisms:
DNA Intercalation: The compound intercalates into the DNA double helix, disrupting the normal structure and function of DNA.
Topoisomerase II Inhibition: Bisnafide dimesylate inhibits topoisomerase II, an enzyme involved in DNA replication and repair.
The molecular targets of bisnafide dimesylate include DNA and topoisomerase II, and the pathways involved are related to DNA damage response and apoptosis .
Comparison with Similar Compounds
Bisnafide dimesylate is unique among bis-naphthalimide derivatives due to its dual mechanism of action as a DNA intercalator and topoisomerase II inhibitor. Similar compounds include:
Elinafide: Another bis-naphthalimide derivative with similar DNA intercalation and topoisomerase II inhibition properties.
LU 79553: A bisintercalating agent with potent anticancer activity.
BisBFI: A bis-naphthalimide derivative studied for its DNA-binding properties and cytotoxic effects.
These compounds share similar mechanisms of action but differ in their specific chemical structures and biological activities, highlighting the uniqueness of bisnafide dimesylate .
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCGPQZERFBGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20521843 | |
| Record name | 1-(2-Chloropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20521843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23794-15-2 | |
| Record name | 1-(2-Chloropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20521843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloropyridin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
